2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide 2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402563
InChI: InChI=1S/C24H21N3O2/c1-16-22(17-10-4-3-5-11-17)23(26-20-14-8-7-13-19(20)25-16)27-24(28)18-12-6-9-15-21(18)29-2/h3-15,22H,1-2H3,(H,26,27,28)
SMILES:
Molecular Formula: C24H21N3O2
Molecular Weight: 383.4 g/mol

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide

CAS No.:

Cat. No.: VC16402563

Molecular Formula: C24H21N3O2

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide -

Specification

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
IUPAC Name 2-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide
Standard InChI InChI=1S/C24H21N3O2/c1-16-22(17-10-4-3-5-11-17)23(26-20-14-8-7-13-19(20)25-16)27-24(28)18-12-6-9-15-21(18)29-2/h3-15,22H,1-2H3,(H,26,27,28)
Standard InChI Key SGYNPVXSORBZDE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC

Introduction

Chemical Structure and Molecular Properties

2-Methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a heterocyclic organic compound belonging to the 1,5-benzodiazepine class. Its structure combines a benzodiazepine core with a methoxy-substituted benzamide moiety, conferring unique physicochemical and pharmacological characteristics.

Molecular Composition

The compound’s molecular formula is C₂₄H₂₁N₃O₂, with a molecular weight of 383.4 g/mol. Key structural features include:

  • A seven-membered diazepine ring fused to a benzene moiety.

  • A 4-methyl-3-phenyl substituent at position 2 of the diazepine ring.

  • A 2-methoxybenzamide group linked via an amide bond.

Table 1: Molecular Properties of 2-Methoxy-N-(4-Methyl-3-Phenyl-3H-1,5-Benzodiazepin-2-yl)Benzamide

PropertyValue
IUPAC Name2-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide
Canonical SMILESCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC
InChI KeySGYNPVXSORBZDE-UHFFFAOYSA-N
PubChem CID16459689

The presence of the methoxy group enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-substituted benzodiazepines.

MethodYield (%)Enantioselectivity (er)Key Reagents
Acid-catalyzed cyclization60–75N/AHCl, DCC
Rh-catalyzed hydroamination70–8090:10–95:5[Rh(cod)Cl]₂, DTBM-Segphos

Pharmacological Activities

Benzodiazepines are renowned for their GABAₐ receptor modulation, but structural variations like the methoxybenzamide group in this compound may confer distinct binding affinities.

GABAergic Mechanisms

The diazepine core interacts with the α-γ subunit interface of GABAₐ receptors, enhancing GABA-induced chloride influx and neuronal inhibition. Preliminary molecular docking studies suggest that the 2-methoxy group stabilizes receptor binding via hydrophobic interactions with the β₂ subunit.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate oral bioavailability.

  • Target Selectivity: Screen for off-target interactions with opioid or serotonin receptors.

  • Synthetic Optimization: Adapt enantioselective methods to improve yield and purity.

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